N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-8-6-12(7-9-14)17-10-13(24-27-17)11-23-18(25)15-4-2-3-5-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSONIUDGFLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the methoxyphenyl group and the isoxazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the isoxazole intermediate and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol, electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Antiviral Activity
Recent studies have highlighted the antiviral potential of isoxazole derivatives, including N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide. Isoxazoles have been shown to inhibit viral replication mechanisms, particularly against influenza and hepatitis viruses. For instance, the compound's structural features may enhance its binding affinity to viral proteins, thereby disrupting their function and preventing viral proliferation .
1.2 Antitumor Properties
Research indicates that isoxazole derivatives exhibit promising antitumor activity. The trifluoromethyl group in this compound may contribute to its efficacy by enhancing lipophilicity and metabolic stability, which are crucial for targeting cancer cells effectively. In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a potential pathway for therapeutic intervention .
Mechanistic Studies
2.1 Mode of Action
The mode of action for compounds like this compound often involves modulation of specific biological pathways. For example, the compound may act as an inhibitor of certain enzymes involved in cell signaling pathways associated with cancer progression or viral replication. Detailed mechanistic studies are necessary to elucidate these pathways and confirm the compound's efficacy in clinical settings .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the isoxazole ring can significantly affect biological activity. Comparative studies with other derivatives can provide insights into which modifications enhance potency and selectivity .
Synthesis and Derivatives
3.1 Synthetic Approaches
The synthesis of this compound has been achieved through various methodologies, including cyclization reactions involving appropriate precursors. Recent advancements in synthetic techniques have allowed for higher yields and purities, facilitating further research into this compound's applications .
3.2 Related Compounds
Exploring related compounds can reveal additional pharmacological properties. For example, benzamide analogues have demonstrated antifungal activities, suggesting that modifications to the benzamide moiety could yield new therapeutic agents with broader applications .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antiviral Efficacy against Influenza Virus
A study evaluated the antiviral efficacy of this compound against various strains of influenza virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, supporting its potential as a therapeutic agent in treating influenza infections .
Case Study 2: In Vitro Antitumor Activity
In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that the compound induced apoptosis at low micromolar concentrations, highlighting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in Nitazoxanide, chloro in ), which may reduce metabolic oxidation susceptibility.
- Trifluoromethyl Positioning : The target’s single 2-CF₃ group differs from bis-CF₃ derivatives ( ), likely reducing steric hindrance and improving solubility.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Observations:
- Lipophilicity : The target compound’s logP (~3.5) suggests moderate membrane permeability, intermediate between Nitazoxanide (more polar) and (more lipophilic).
- Bioavailability : The trifluoromethyl group may enhance metabolic stability compared to nitro-containing analogs (e.g., Nitazoxanide ), which are prone to reduction.
Biological Activity
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 357.34 g/mol
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the isoxazole ring and subsequent modifications to introduce the trifluoromethyl and benzamide functionalities. A common synthetic route includes the use of halogenoximes and propargylic alcohols to achieve regioselective cycloaddition reactions, yielding various functionalized isoxazoles .
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoxazole derivatives, including those similar to this compound. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines, including those with mutations in key oncogenes such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
Compounds containing isoxazole moieties have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial properties of related isoxazole compounds underscore their versatility. Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the isoxazole structure can enhance antibacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituents : The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been associated with increased potency against cancer cell lines.
- Trifluoromethyl Group : This group significantly enhances lipophilicity and metabolic stability, which are critical for drug-like properties .
Case Studies
- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that a closely related isoxazole derivative exhibited IC50 values in the low micromolar range against several tumor cell lines, indicating promising antitumor activity .
- Inflammation Model : In vivo models showed that administration of an isoxazole derivative led to a marked reduction in inflammatory markers compared to control groups, suggesting potential for therapeutic use in inflammatory diseases .
Q & A
Q. Basic
- NMR : H and C NMR confirm the isoxazole ring (signals at δ 6.5–7.0 ppm for protons) and trifluoromethyl group (distinct F signal at ~-60 ppm) .
- IR : Stretching vibrations at 1650–1700 cm (amide C=O) and 1250–1350 cm (C-F) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 419.1) .
What mechanistic hypotheses exist for its biological activity?
Advanced
The compound may act via:
- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., MAPK or EGFR) due to the trifluoromethyl group’s electron-withdrawing effects enhancing interaction with hydrophobic residues .
- Receptor modulation : The isoxazole ring mimics natural ligands (e.g., ATP or cofactors), while the benzamide moiety stabilizes binding through hydrogen bonding .
Methodology: Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics .
How is biological activity assessed in preclinical studies?
Q. Advanced
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Anti-inflammatory models : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, measured via ELISA .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .
What strategies optimize reaction yields during synthesis?
Q. Advanced
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for benzamide coupling to enhance solubility .
- Temperature control : Maintain 0–5°C during acyl chloride reactions to prevent side-product formation .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling of substituted aryl groups .
How do substituent variations affect structure-activity relationships (SAR)?
Q. Advanced
How can contradictory data on biological efficacy be resolved?
Advanced
Discrepancies in IC values (e.g., between enzymatic and cell-based assays) may arise from:
- Membrane permeability : Use logP calculations (e.g., >3.5 favors cellular uptake) to correlate with in vitro results .
- Metabolic stability : Conduct liver microsome assays to identify rapid degradation pathways .
- Assay conditions : Standardize pH (7.4 vs. 6.8) and serum protein content (e.g., 10% FBS) .
What are the stability considerations for long-term storage?
Q. Advanced
- Hydrolysis : Store at -20°C in anhydrous DMSO to prevent benzamide cleavage in humid conditions .
- Photodegradation : Amber vials and inert atmospheres (N) mitigate isoxazole ring decomposition under UV light .
- pH sensitivity : Avoid buffers below pH 5 to prevent trifluoromethyl group hydrolysis .
How can computational modeling guide derivative design?
Q. Advanced
- Docking studies : Use AutoDock Vina to predict binding poses in COX-2 (PDB: 5KIR) .
- QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent electronegativity with antimicrobial activity .
- MD simulations : Analyze trifluoromethyl group dynamics in lipid bilayers to optimize bioavailability .
What comparative studies highlight its uniqueness among analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
